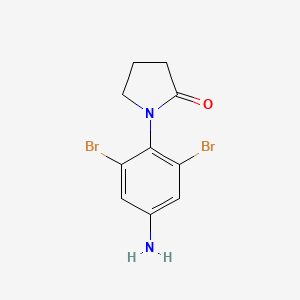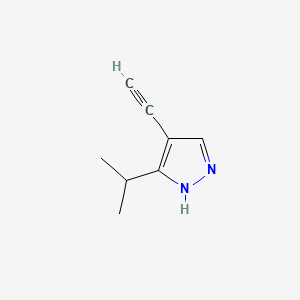![molecular formula C13H15BrFNO4 B13473062 2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Amino Acid Formation: The brominated and fluorinated phenyl compound is then reacted with glycine or a glycine derivative to form the amino acid backbone.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to expose the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.
Major Products
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Deprotection Reactions: The free amino acid without the Boc protecting group.
Coupling Reactions: Peptides or peptide derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. Additionally, the Boc protecting group can be strategically removed to expose the active amino group, enabling further chemical modifications or interactions.
Comparaison Avec Des Composés Similaires
2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid can be compared with other similar compounds, such as:
2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid: Similar structure but with a methyl group instead of a fluorine atom.
2-(4-Fluoro-3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid: Similar structure but with the positions of the bromine and fluorine atoms swapped.
The uniqueness of this compound lies in the specific arrangement of the bromine and fluorine atoms, which can influence its chemical reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H15BrFNO4 |
|---|---|
Poids moléculaire |
348.16 g/mol |
Nom IUPAC |
2-(4-bromo-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Clé InChI |
ZOBKNUZQRBZEHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


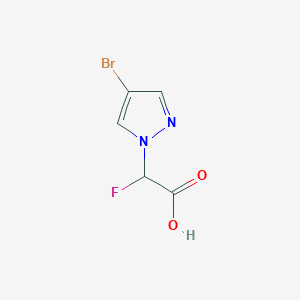
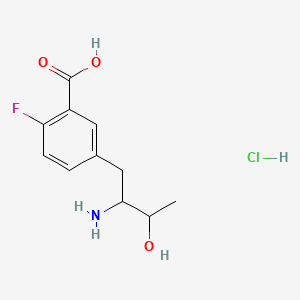
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
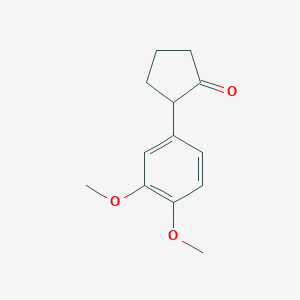
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
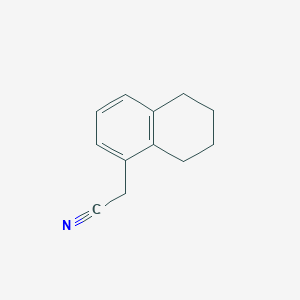

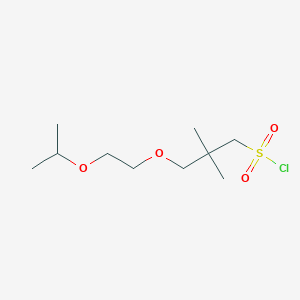
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)
